molecular formula C32H49N7O9 B14253504 L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine CAS No. 402568-57-4

L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine

Katalognummer: B14253504
CAS-Nummer: 402568-57-4
Molekulargewicht: 675.8 g/mol
InChI-Schlüssel: RCANYPGYBNJWQA-UFJQNVIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine is a peptide compound composed of six amino acids: valine, glutamine, glycine, isoleucine, proline, and tyrosine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural biological processes.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Enzymes like transaminases or chemical reagents like carbodiimides.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and as a component in various biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline: Also an angiotensin-converting enzyme inhibitor with similar biological effects.

Uniqueness

L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for unique interactions with biological targets, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

402568-57-4

Molekularformel

C32H49N7O9

Molekulargewicht

675.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C32H49N7O9/c1-5-18(4)27(38-25(42)16-35-28(43)21(12-13-24(33)41)36-30(45)26(34)17(2)3)31(46)39-14-6-7-23(39)29(44)37-22(32(47)48)15-19-8-10-20(40)11-9-19/h8-11,17-18,21-23,26-27,40H,5-7,12-16,34H2,1-4H3,(H2,33,41)(H,35,43)(H,36,45)(H,37,44)(H,38,42)(H,47,48)/t18-,21-,22-,23-,26-,27-/m0/s1

InChI-Schlüssel

RCANYPGYBNJWQA-UFJQNVIVSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.